Cas no 2150350-41-5 ({1-(5-bromopyridin-3-yl)methylazetidin-2-yl}methanamine)

{1-(5-bromopyridin-3-yl)methylazetidin-2-yl}methanamine 化学的及び物理的性質
名前と識別子
-
- {1-(5-bromopyridin-3-yl)methylazetidin-2-yl}methanamine
- {1-[(5-bromopyridin-3-yl)methyl]azetidin-2-yl}methanamine
- 2150350-41-5
- EN300-1282212
-
- インチ: 1S/C10H14BrN3/c11-9-3-8(5-13-6-9)7-14-2-1-10(14)4-12/h3,5-6,10H,1-2,4,7,12H2
- InChIKey: OXBJLMMXFKUADG-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=CC(=C1)CN1CCC1CN
計算された属性
- せいみつぶんしりょう: 255.03711g/mol
- どういたいしつりょう: 255.03711g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
{1-(5-bromopyridin-3-yl)methylazetidin-2-yl}methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1282212-1.0g |
{1-[(5-bromopyridin-3-yl)methyl]azetidin-2-yl}methanamine |
2150350-41-5 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1282212-50mg |
{1-[(5-bromopyridin-3-yl)methyl]azetidin-2-yl}methanamine |
2150350-41-5 | 50mg |
$948.0 | 2023-10-01 | ||
Enamine | EN300-1282212-100mg |
{1-[(5-bromopyridin-3-yl)methyl]azetidin-2-yl}methanamine |
2150350-41-5 | 100mg |
$993.0 | 2023-10-01 | ||
Enamine | EN300-1282212-250mg |
{1-[(5-bromopyridin-3-yl)methyl]azetidin-2-yl}methanamine |
2150350-41-5 | 250mg |
$1038.0 | 2023-10-01 | ||
Enamine | EN300-1282212-500mg |
{1-[(5-bromopyridin-3-yl)methyl]azetidin-2-yl}methanamine |
2150350-41-5 | 500mg |
$1084.0 | 2023-10-01 | ||
Enamine | EN300-1282212-10000mg |
{1-[(5-bromopyridin-3-yl)methyl]azetidin-2-yl}methanamine |
2150350-41-5 | 10000mg |
$4852.0 | 2023-10-01 | ||
Enamine | EN300-1282212-2500mg |
{1-[(5-bromopyridin-3-yl)methyl]azetidin-2-yl}methanamine |
2150350-41-5 | 2500mg |
$2211.0 | 2023-10-01 | ||
Enamine | EN300-1282212-5000mg |
{1-[(5-bromopyridin-3-yl)methyl]azetidin-2-yl}methanamine |
2150350-41-5 | 5000mg |
$3273.0 | 2023-10-01 | ||
Enamine | EN300-1282212-1000mg |
{1-[(5-bromopyridin-3-yl)methyl]azetidin-2-yl}methanamine |
2150350-41-5 | 1000mg |
$1129.0 | 2023-10-01 |
{1-(5-bromopyridin-3-yl)methylazetidin-2-yl}methanamine 関連文献
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
{1-(5-bromopyridin-3-yl)methylazetidin-2-yl}methanamineに関する追加情報
Comprehensive Overview of {1-(5-bromopyridin-3-yl)methylazetidin-2-yl}methanamine (CAS No. 2150350-41-5)
{1-(5-bromopyridin-3-yl)methylazetidin-2-yl}methanamine, with the CAS number 2150350-41-5, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a bromopyridine moiety and an azetidine ring, making it a promising candidate for various therapeutic applications.
The chemical structure of {1-(5-bromopyridin-3-yl)methylazetidin-2-yl}methanamine is composed of a substituted pyridine ring and an azetidine ring, connected through a methylene bridge. The presence of the bromine atom on the pyridine ring adds to the compound's reactivity and potential for further functionalization. This structural complexity provides a foundation for its diverse biological activities and potential therapeutic uses.
Recent studies have highlighted the potential of {1-(5-bromopyridin-3-yl)methylazetidin-2-yl}methanamine in the treatment of various diseases. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. The bromopyridine moiety is believed to play a crucial role in modulating inflammatory pathways, making it a valuable lead compound for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory effects, {1-(5-bromopyridin-3-yl)methylazetidin-2-yl}methanamine has also been investigated for its potential as an antiviral agent. Studies conducted by a team at the University of California have demonstrated that this compound can inhibit the replication of certain viruses, including influenza and herpes simplex virus (HSV). The mechanism of action is thought to involve interference with viral entry or replication processes, making it a promising candidate for further development in antiviral therapy.
The pharmacokinetic properties of {1-(5-bromopyridin-3-yl)methylazetidin-2-yl}methanamine have also been studied extensively. Research indicates that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for its potential use as a therapeutic agent. Its high bioavailability and low toxicity make it an attractive candidate for clinical trials.
Clinical trials are currently underway to evaluate the safety and efficacy of {1-(5-bromopyridin-3-yl)methylazetidin-2-yl}methanamine in various disease models. Preliminary results from phase I trials have shown promising outcomes, with no significant adverse effects reported. These findings suggest that this compound has the potential to be developed into a safe and effective therapeutic agent.
The synthesis of {1-(5-bromopyridin-3-yl)methylazetidin-2-yl}methanamine involves several well-established chemical reactions. The key steps include the formation of the azetidine ring through a ring-closing metathesis reaction and the subsequent introduction of the bromopyridine moiety via a substitution reaction. The synthetic route is highly efficient and scalable, making it suitable for large-scale production.
In conclusion, {1-(5-bromopyridin-3-yl)methylazetidin-2-yl}methanamine (CAS No. 2150350-41-5) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and promising biological activities make it an exciting candidate for further development. Ongoing research and clinical trials will continue to explore its therapeutic applications, potentially leading to new treatments for various diseases.
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